molecular formula C11H16Cl2N2 B6220677 (1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine hydrochloride CAS No. 2757961-32-1

(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine hydrochloride

Cat. No.: B6220677
CAS No.: 2757961-32-1
M. Wt: 247.2
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Description

(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine hydrochloride is a chemical compound with a complex structure. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a benzazepine ring system, which is a bicyclic structure containing both benzene and azepine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the starting materials may include a chlorinated benzene derivative and an amine, which undergo cyclization in the presence of a catalyst to form the benzazepine ring. The reaction conditions often involve elevated temperatures and the use of solvents such as toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product. Additionally, the use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine hydrochloride can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in various halogenated derivatives.

Scientific Research Applications

(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as its role as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine hydrochloride involves its interaction with specific molecular targets in the body. It may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction pathways. The compound’s effects are mediated through its binding to receptors such as dopamine or serotonin receptors, leading to changes in cellular activity and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-(-)-Ephedrine Hydrochloride: Known for its stimulant effects and use in treating hypotension.

    (1R,2S)-(-)-Norephedrine: Used as a precursor in the synthesis of various pharmaceuticals.

Uniqueness

(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine hydrochloride is unique due to its specific structural features, such as the presence of a chlorine atom and the benzazepine ring system. These characteristics contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

CAS No.

2757961-32-1

Molecular Formula

C11H16Cl2N2

Molecular Weight

247.2

Purity

95

Origin of Product

United States

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